4-Hydroxytestosterone decanoate
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Overview
Description
4-Hydroxytestosterone decanoate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. It is characterized by the presence of a hydroxy group at the fourth position and a decanoate ester at the 17th position. This compound was first patented by G.D. Searle & Company in 1955 . It exhibits moderate anabolic, mild androgenic, and anti-aromatase properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxytestosterone decanoate typically involves the hydroxylation of testosterone at the fourth position followed by esterification with decanoic acid. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. The esterification process involves the reaction of the hydroxylated testosterone with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytestosterone decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the fourth position can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include 4-ketotestosterone decanoate, 4-hydroxytestosterone derivatives, and various substituted testosterone esters .
Scientific Research Applications
4-Hydroxytestosterone decanoate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and anti-aromatase agents
Mechanism of Action
4-Hydroxytestosterone decanoate exerts its effects by binding to androgen receptors in the cytoplasm of cells. Once bound, the receptor-ligand complex translocates to the nucleus, where it alters the transcription and translation of specific genes. This leads to increased protein synthesis and muscle growth. Additionally, the compound inhibits the aromatase enzyme, reducing the conversion of testosterone to estrogen .
Comparison with Similar Compounds
Similar Compounds
- 4-Androstene-3,6,17-trione
- Androstenedione
- Enestebol
- Formestane
- 11β-Hydroxytestosterone
Uniqueness
4-Hydroxytestosterone decanoate is unique due to its combination of anabolic, androgenic, and anti-aromatase properties. Unlike other similar compounds, it offers a balanced profile of muscle growth promotion and estrogen suppression, making it a valuable compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C29H46O4 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-26(31)33-25-15-14-21-20-12-13-23-27(32)24(30)17-19-28(23,2)22(20)16-18-29(21,25)3/h20-22,25,32H,4-19H2,1-3H3/t20-,21-,22-,25-,28+,29-/m0/s1 |
InChI Key |
UVSOHSKMNPTYKS-ZUOYALLKSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |
Origin of Product |
United States |
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